Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

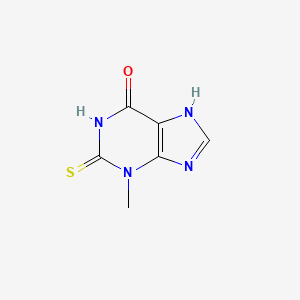

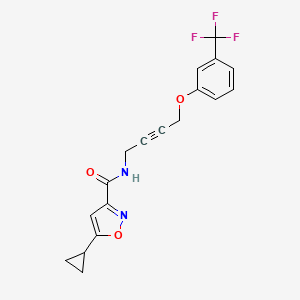

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is a compound with the molecular formula C7H10N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a ring structure containing both sulfur and nitrogen atoms . The compound also contains an ethyl ester functional group, which is derived from acetic acid .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 186.23 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate has a wide range of applications in scientific research. It can be used as a biochemical reagent, a ligand for metal-ion complexes, and a structural component of polymers. It can also be used in drug discovery and development, as it has unique properties that make it attractive for this purpose. Additionally, this compound can be used in studies of protein-ligand interactions, as well as studies of enzyme kinetics, enzyme inhibition, and drug metabolism.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate is the cortisone reductase (11β-HSD1) enzyme . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as this compound, can activate or inhibit various biochemical pathways and enzymes

Pharmacokinetics

Its molecular weight of 18623 g/mol suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. Additionally, it has a wide range of applications in scientific research, making it an attractive compound for use in drug discovery and development. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, it is not very soluble in organic solvents, so it must be dissolved in a suitable solvent before use.

Future Directions

There are several potential future directions for Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate research. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and development. Furthermore, research could be done to investigate the mechanisms of action of this compound and to develop new methods for using it in lab experiments. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods for safely using it in lab experiments.

Synthesis Methods

Ethyl 2-(2-amino-1,3-thiazol-4-YL)-2,2-difluoroacetate can be synthesized through a variety of methods. One method involves the reaction of ethyl 2-amino-1,3-thiazol-4-yl-2,2-difluoroacetate with ethyl bromoacetate in the presence of a base. This reaction yields this compound and ethyl bromoacetate. Another method involves the reaction of ethyl 2-amino-1,3-thiazol-4-yl-2,2-difluoroacetate with ethyl chloroacetate in the presence of a base. This reaction yields this compound and ethyl chloroacetate.

Biochemical Analysis

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c1-2-13-5(12)7(8,9)4-3-14-6(10)11-4/h3H,2H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMSRIBYRPJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CSC(=N1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)

![2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2457600.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide](/img/structure/B2457601.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)

![N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457606.png)

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)